molecular formula C20H28N2O3 B5530574 2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5530574
M. Wt: 344.4 g/mol
InChI Key: NQLJSDFLJZBLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives often involves Michael addition reactions and the use of various catalysts to promote efficiency. For instance, Ahmed et al. (2012) described the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecanes from 1,3-diaryl-2-propen-1-ones with barbituric and 2-thiobarbituric acids under reflux conditions without a catalyst (Ahmed et al., 2012). Yang et al. (2008) detailed a divergent synthesis method for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, showcasing the versatility of synthetic approaches to these compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , is characterized by their spirocyclic nature, which integrates a diaza (nitrogen-containing) component within a spiro framework. Zeng et al. (2010) explored the crystal structure of a related spiro compound, highlighting the distorted envelope conformation of the 1,3-dioxane ring, which is a common feature in such molecules (Zeng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives encompasses a range of reactions, including Michael additions, ring-opening polymerizations, and cyclizations. These reactions are pivotal in generating structural diversity and complexity, enabling the synthesis of compounds with varying substituents and functional groups, as illustrated in the works of various researchers (Ibuka et al., 1981).

properties

IUPAC Name

9-[(3-hydroxy-4-methoxyphenyl)methyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-3-10-22-15-20(7-6-19(22)24)8-11-21(12-9-20)14-16-4-5-18(25-2)17(23)13-16/h3-5,13,23H,1,6-12,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLJSDFLJZBLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3(CCC(=O)N(C3)CC=C)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.